molecular formula C8H18Cl2N2O2 B2629397 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride CAS No. 1417638-13-1

1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride

Cat. No.: B2629397
CAS No.: 1417638-13-1
M. Wt: 245.14
InChI Key: ORZOQGLYVRCFGE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride typically involves the reaction of piperidine derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, amines, and oxides .

Scientific Research Applications

1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

1-(2-aminoethyl)piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOQGLYVRCFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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